![molecular formula C17H15N3O3S B2480350 3-{[(5-metil-1-fenil-1H-pirazol-4-il)carbonil]amino}-2-tiofeno carboxilato de metilo CAS No. 321574-08-7](/img/structure/B2480350.png)

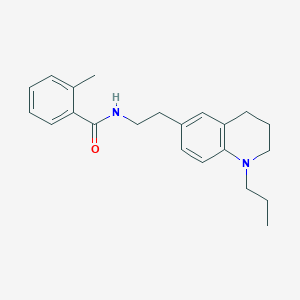

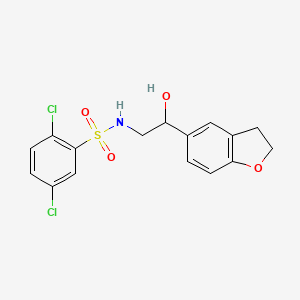

3-{[(5-metil-1-fenil-1H-pirazol-4-il)carbonil]amino}-2-tiofeno carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.

BenchChem offers high-quality methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antioxidante

El compuesto es estructuralmente similar a la 1-fenil-3-metil-5-pirazolona, llamada Edaravone (Radicava), que es un nuevo antioxidante . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.

Recuperación de un derrame cerebral

Edaravone también es un medicamento intravenoso que se utiliza para ayudar con la recuperación después de un derrame cerebral . El derrame cerebral es una condición médica en la que el flujo sanguíneo deficiente al cerebro da como resultado la muerte celular.

Tratamiento de la esclerosis lateral amiotrófica (ELA)

Edaravone se usa para tratar la esclerosis lateral amiotrófica (ELA), un trastorno específico que involucra la muerte de las neuronas que controlan los músculos voluntarios .

Síntesis de ceftolozano

El compuesto es un producto intermedio importante en la síntesis de ceftolozano , un nuevo antibiótico cefalosporínico de quinta generación intravenoso derivado de la modificación estructural de FK518. Ceftolozane tiene buena tolerancia, un amplio espectro antibacteriano, una fuerte actividad contra bacterias grampositivas y gramnegativas, y una fuerte actividad antibacteriana contra Pseudomonas aeruginosa y Pseudomonas aeruginosa multirresistente en pruebas in vivo e in vitro .

Actividad anticancerígena

Los heterociclos basados en la parte 1,2,3-triazol, que es estructuralmente similar al compuesto, se han utilizado en el desarrollo de varios andamios medicinales que demuestran actividades anticancerígenas .

Actividad antibacteriana

La parte 1,2,3-triazol también ha mostrado propiedades sobresalientes en las actividades antibacterianas .

Actividad antiviral

Los compuestos que contienen la parte 1,2,3-triazol han demostrado actividades antivirales .

Actividad antituberculosa

Se ha encontrado que la parte 1,2,3-triazol tiene actividades antituberculosas .

Mecanismo De Acción

Target of Action

Related compounds such as 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Mode of Action

It can be inferred from related compounds that it may interact with its targets to inhibit certain enzymes, such as dipeptidylpeptidase 4, which plays a crucial role in glucose metabolism .

Biochemical Pathways

Based on the potential target of action, it can be inferred that this compound may affect the pathways related to glucose metabolism, particularly those involving the action of dipeptidylpeptidase 4 .

Result of Action

Based on the potential target of action, it can be inferred that this compound may have an effect on glucose metabolism, potentially leading to improved control of blood glucose levels .

Propiedades

IUPAC Name |

methyl 3-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-11-13(10-18-20(11)12-6-4-3-5-7-12)16(21)19-14-8-9-24-15(14)17(22)23-2/h3-10H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXLCLGZUQWSFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)

![3-[(1-Cyclobutanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2480274.png)

![6,7-Dithiaspiro[3.4]octan-2-one](/img/structure/B2480278.png)

![3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide](/img/structure/B2480280.png)

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2480282.png)

![N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenylbutanamide](/img/structure/B2480285.png)

![2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2480286.png)

![N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2480288.png)

![N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2480289.png)